molecular formula C20H18O3 B14345502 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one CAS No. 92824-17-4

4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B14345502
CAS No.: 92824-17-4
M. Wt: 306.4 g/mol
InChI Key: IXNJIEHCESWHAL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.355 g/mol . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with 4-phenylpent-4-en-2-one in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated compound .

Scientific Research Applications

4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromen-2-one core are crucial for its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpent-4-en-2-yl group differentiates it from other chromen-2-ones, leading to unique interactions with molecular targets .

Properties

CAS No.

92824-17-4

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-hydroxy-3-(4-phenylpent-4-en-2-yl)chromen-2-one

InChI

InChI=1S/C20H18O3/c1-13(15-8-4-3-5-9-15)12-14(2)18-19(21)16-10-6-7-11-17(16)23-20(18)22/h3-11,14,21H,1,12H2,2H3

InChI Key

IXNJIEHCESWHAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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